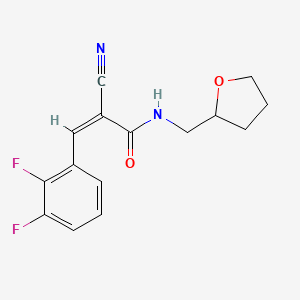

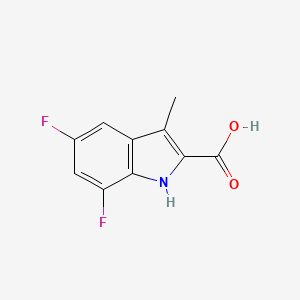

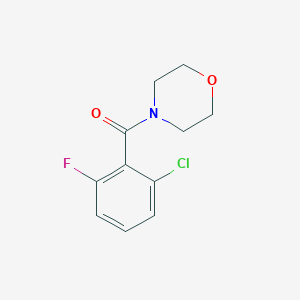

![molecular formula C17H19ClN4O2S B2540657 5-((4-氯苯基)(4-羟基哌啶-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 851809-41-1](/img/structure/B2540657.png)

5-((4-氯苯基)(4-羟基哌啶-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds with a bridgehead nitrogen system, such as 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, involves the condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with various substituted aromatic acids and aryl/alkyl-isothiocyanates. This process yields compounds with potential anti-inflammatory activity, as demonstrated by compounds 4a and 4c, which were found to be more potent than ibuprofen in some cases . Similarly, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involves multiple steps, including cyclization and aminomethylation, to produce compounds with significant lipase and α-glucosidase inhibition .

Molecular Structure Analysis

The molecular structure of synthesized compounds can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy. For instance, the compound 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis, which revealed its crystallization in the monoclinic class with specific cell parameters and exhibited intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be explored through their interactions with electrophilic reagents. For example, the reactions of 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole with electrophilic reagents have been investigated, leading to the synthesis of compounds with high antimicrobial activities. The transformation of these compounds into various derivatives, such as ethyl thioethers, can be characterized by their NMR spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds can be further understood through vibrational spectroscopic studies using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods. For example, the study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine revealed insights into its molecular geometry, vibrational wavenumbers, and molecular electrostatic potential. The compound's biological activity was inferred from its low softness value and high electrophilicity index. Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures were examined .

科学研究应用

抗菌活性

对 1,2,4-三唑衍生物的研究(包括结构类似于 5-((4-氯苯基)(4-羟基哌啶-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇的衍生物)已经发现了重要的抗菌特性。Bektaş 等人(2007 年)的一项研究合成了新型衍生物并评估了它们对各种微生物的活性,发现一些化合物对所测试的微生物表现出良好至中等的活性 (Bektaş 等人,2007 年)。

结构和分子分析

通过各种研究探索了相关 1,2,4-三唑衍生物的结构和分子特征。吴等人(2021 年)进行了一项综合分析,涉及光谱、X 射线晶体学和密度泛函理论 (DFT) 计算。这项研究提供了对分子结构和与生物靶标(如 SHP2 蛋白)的潜在相互作用的见解,表明有利的相互作用超过了抑制活性中的参考化合物 (Wu 等人,2021 年)。

抗癌潜力

1,2,4-三唑衍生物的抗癌潜力一直是研究的主题,研究揭示了它们抑制癌细胞生长和转移的能力。周等人(2021 年)合成了一种新型化合物并评估了其抗肿瘤活性,发现它对人肝癌和黑色素瘤细胞的疗效优于参考化合物。这突出了此类化合物在开发新的抗癌疗法中的潜力 (周等人,2021 年)。

作用机制

安全和危害

属性

IUPAC Name |

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPCCYUZSSKODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

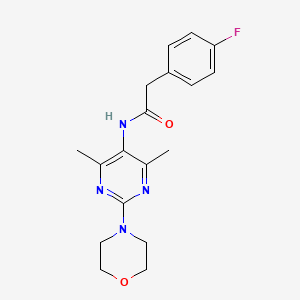

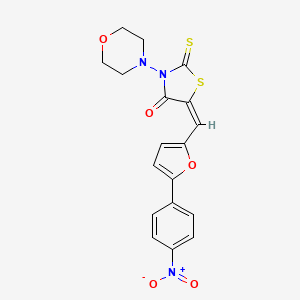

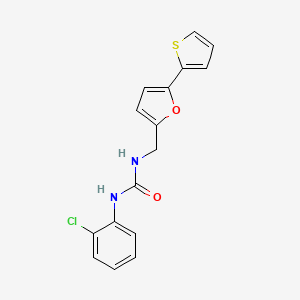

![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)

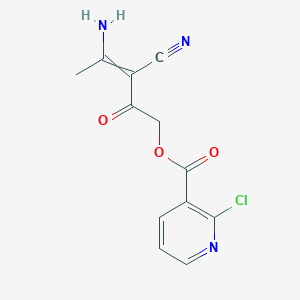

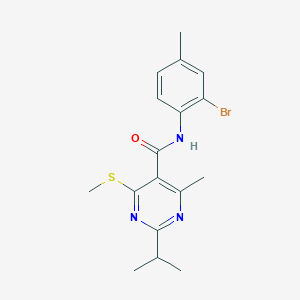

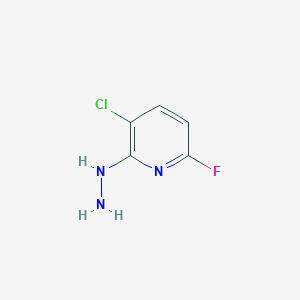

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)

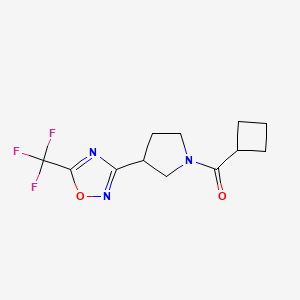

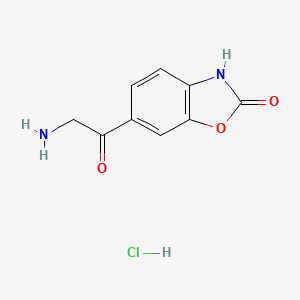

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)